molecular formula C19H24ClNO B14278784 1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl- CAS No. 127003-34-3

1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-

Cat. No.: B14278784
CAS No.: 127003-34-3
M. Wt: 317.9 g/mol
InChI Key: UGQYVJHUOPLZTH-UHFFFAOYSA-N
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Description

1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl- is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a propanamine backbone substituted with a phenoxy group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl- typically involves multiple steps. One common method includes the reaction of 3-chloropropanamine with 4-chlorophenethyl bromide in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with phenol in the presence of a catalyst like sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject of study in various research fields.

Properties

CAS No.

127003-34-3

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24ClNO/c1-21(2)14-5-15-22-19-7-4-3-6-17(19)11-8-16-9-12-18(20)13-10-16/h3-4,6-7,9-10,12-13H,5,8,11,14-15H2,1-2H3

InChI Key

UGQYVJHUOPLZTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1CCC2=CC=C(C=C2)Cl

Origin of Product

United States

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